

Application of Levofloxacin-13C,d3 in food safety testing for antibiotic residues.

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Compound of Interest					
Compound Name:	Levofloxacin-13C,d3				
Cat. No.:	B602688	Get Quote			

Application of Levofloxacin-13C,d3 for Antibiotic Residue Testing in Food Safety

Application Note

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used in both human and veterinary medicine. Its potential for accumulation in food products of animal origin, such as meat, milk, and honey, necessitates sensitive and accurate monitoring to ensure food safety and prevent the development of antibiotic resistance. The isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing a stable isotope-labeled internal standard like **Levofloxacin-13C,d3**, is the gold standard for the quantitative analysis of levofloxacin residues in complex food matrices. This internal standard closely mimics the chemical and physical properties of the native levofloxacin, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.

Principle of the Method

The methodology involves the extraction of levofloxacin from a homogenized food sample, followed by cleanup and analysis using LC-MS/MS. A known amount of **Levofloxacin-13C,d3** is added to the sample at the beginning of the extraction process. This internal standard coextracts with the target analyte and compensates for any losses during sample preparation.



The separation of levofloxacin and its labeled internal standard is achieved by liquid chromatography, and detection is performed by tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the analyte to that of the internal standard is used for quantification, providing high accuracy and precision. The MRM transitions for levofloxacin are typically m/z 362.0 → 318.0, and for a deuterated internal standard like levofloxacin-d3, m/z 365.168[1]. It is expected that **Levofloxacin-13C,d3** would have a precursor ion at approximately m/z 366.

Data Presentation

Table 1: LC-MS/MS Parameters for Levofloxacin and Levofloxacin-13C,d3

Parameter	Levofloxacin	Levofloxacin-13C,d3 (Anticipated)
Precursor Ion (m/z)	362.0	~366.1
Product Ion (m/z)	318.0	~321.1
Dwell Time (ms)	100	100
Collision Energy (eV)	Optimized for specific instrument	Optimized for specific instrument
Cone Voltage (V)	Optimized for specific instrument	Optimized for specific instrument

Table 2: Method Validation Data for Levofloxacin Analysis in Various Food Matrices (Representative Values)

Food Matrix	LOD (μg/kg)	LOQ (µg/kg)	Recovery (%)	Precision (RSD%)
Chicken Muscle	0.1 - 1.0	0.3 - 3.0	85 - 110	< 15
Fish Tissue	0.2 - 1.5	0.6 - 5.0	80 - 115	< 15
Milk	0.05 - 0.5	0.15 - 1.5	90 - 110	< 10
Honey	0.1 - 1.0	0.3 - 3.0	85 - 115	< 15



Note: The values presented are typical and may vary depending on the specific instrumentation, method, and laboratory. These are compiled based on general performance characteristics of similar validated methods.

Experimental Protocols

Protocol 1: Determination of Levofloxacin Residues in Chicken and Fish Tissue

- 1. Materials and Reagents
- Levofloxacin analytical standard
- Levofloxacin-13C,d3 internal standard
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- 0.45 μm syringe filters
- 2. Sample Preparation
- Weigh 2 g of homogenized chicken or fish tissue into a 50 mL polypropylene centrifuge tube.
- Add a known amount of **Levofloxacin-13C,d3** internal standard solution.
- · Add 8 mL of acetonitrile.
- Homogenize the sample for 1 minute using a high-speed homogenizer.
- Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
- Collect the supernatant and filter it through a 0.45 μm syringe filter into an autosampler vial.
- 3. LC-MS/MS Analysis
- LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).



- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Gradient Program: A suitable gradient to ensure separation of levofloxacin from matrix components.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor the transitions specified in Table 1.

Protocol 2: Determination of Levofloxacin Residues in Milk

- 1. Materials and Reagents
- · Levofloxacin analytical standard
- Levofloxacin-13C,d3 internal standard
- Acetonitrile (HPLC grade)
- Trichloroacetic acid (TCA)
- Water (LC-MS grade)
- 0.45 μm syringe filters
- 2. Sample Preparation
- Pipette 2 mL of milk into a 15 mL polypropylene centrifuge tube.
- Add a known amount of Levofloxacin-13C,d3 internal standard solution.
- Add 4 mL of acetonitrile to precipitate proteins.



- Vortex the mixture for 1 minute.
- Centrifuge at 5,000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial.
- 3. LC-MS/MS Analysis
- Follow the LC-MS/MS conditions as described in Protocol 1.

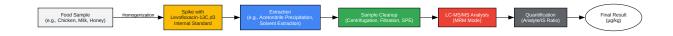
Protocol 3: Determination of Levofloxacin Residues in Honey

- 1. Materials and Reagents
- · Levofloxacin analytical standard
- Levofloxacin-13C,d3 internal standard
- Water (LC-MS grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- 0.45 μm syringe filters
- 2. Sample Preparation
- Weigh 2 g of honey into a 50 mL centrifuge tube.
- Add a known amount of Levofloxacin-13C,d3 internal standard solution.
- Dissolve the honey in 10 mL of water with 0.1% formic acid.
- Centrifuge the solution at 5,000 rpm for 10 minutes to remove any particulate matter.
- Condition an SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.



- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with 5 mL of water.
- Elute the analytes with 5 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase.
- Filter the reconstituted sample through a 0.45 μm syringe filter into an autosampler vial.
- 3. LC-MS/MS Analysis
- Follow the LC-MS/MS conditions as described in Protocol 1.

Mandatory Visualization



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Caption: Experimental workflow for Levofloxacin residue analysis.

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